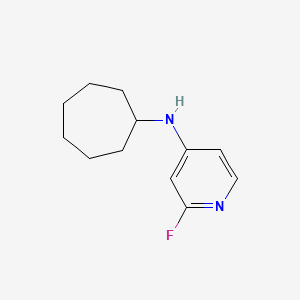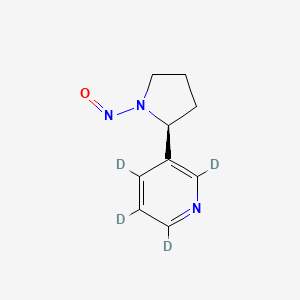
(2S)-N'-Nitrosonornicotine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N’-Nitrosonornicotine-d4 is a deuterated analog of N’-Nitrosonornicotine, a tobacco-specific nitrosamine. This compound is often used in scientific research to study the metabolism and carcinogenicity of tobacco-related compounds. The deuterium labeling helps in tracing the compound in biological systems, providing insights into its biochemical pathways and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N’-Nitrosonornicotine-d4 typically involves the deuteration of N’-Nitrosonornicotine. The process begins with the synthesis of N’-Nitrosonornicotine, which involves the nitrosation of nornicotine. Deuterium is then introduced into the molecule through a series of chemical reactions, often involving the use of deuterated reagents and solvents.
Industrial Production Methods
Industrial production of (2S)-N’-Nitrosonornicotine-d4 is less common due to its specialized use in research. the production process would likely involve large-scale synthesis of N’-Nitrosonornicotine followed by deuteration using deuterium gas or deuterated solvents under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-N’-Nitrosonornicotine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the nitroso group to a nitro group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-Nitrosonornicotine, while reduction could produce nornicotine.
Aplicaciones Científicas De Investigación
(2S)-N’-Nitrosonornicotine-d4 is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the reactivity and stability of nitrosamines.
Biology: To trace the metabolic pathways of nitrosamines in biological systems.
Medicine: To understand the carcinogenic potential of tobacco-specific nitrosamines and develop strategies for cancer prevention.
Industry: To develop safer tobacco products by understanding the formation and mitigation of harmful nitrosamines.
Mecanismo De Acción
The mechanism of action of (2S)-N’-Nitrosonornicotine-d4 involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially cancer. The deuterium labeling allows researchers to trace these interactions and understand the molecular targets and pathways involved in its carcinogenicity.
Comparación Con Compuestos Similares
Similar Compounds
N’-Nitrosonornicotine: The non-deuterated analog, commonly found in tobacco products.
N’-Nitrosoanatabine: Another tobacco-specific nitrosamine with similar carcinogenic properties.
N’-Nitrosoanabasine: Similar in structure and function, also found in tobacco.
Uniqueness
The primary uniqueness of (2S)-N’-Nitrosonornicotine-d4 lies in its deuterium labeling, which allows for precise tracing in biological systems. This makes it an invaluable tool in research for understanding the metabolism and carcinogenicity of nitrosamines.
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2,3,4,6-tetradeuterio-5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
Clave InChI |
XKABJYQDMJTNGQ-FUQHWSCXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2N=O)[2H] |
SMILES canónico |
C1CC(N(C1)N=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


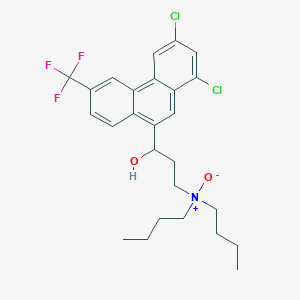
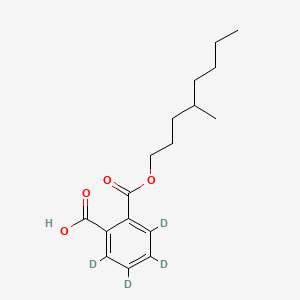
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
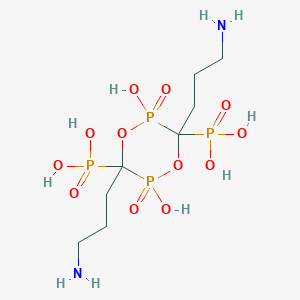
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)

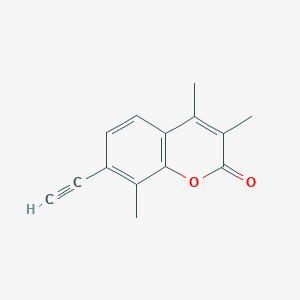

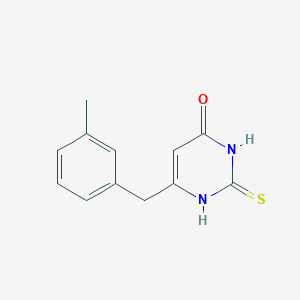
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
